2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amide functional group and a pyrrolidine ring, making it a candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide with appropriate reagents under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its amide and pyrrolidine functionalities make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a potential therapeutic agent. Research may explore its effects on biological systems and its potential to interact with various biomolecules.
Medicine: In the medical field, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be utilized in the production of various chemical products. Its unique structure may offer advantages in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
2-Amino-N-propyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
2-Amino-N-butyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Uniqueness: Compared to these similar compounds, 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide may exhibit unique properties due to the presence of the isopropyl group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)8-10-5-4-6-13(10)3/h9-10H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDXOSYLQFYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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